Zonampanel Zonampanel ZONAMPANEL is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
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Brand Name: Vulcanchem
CAS No.: 210245-80-0
VCID: VC0004113
InChI: InChI=1S/C13H9N5O6/c19-11(20)5-17-8-4-9(16-2-1-14-6-16)10(18(23)24)3-7(8)15-12(21)13(17)22/h1-4,6H,5H2,(H,15,21)(H,19,20)
SMILES: Array
Molecular Formula: C13H9N5O6
Molecular Weight: 331.24 g/mol

Zonampanel

CAS No.: 210245-80-0

Cat. No.: VC0004113

Molecular Formula: C13H9N5O6

Molecular Weight: 331.24 g/mol

* For research use only. Not for human or veterinary use.

Zonampanel - 210245-80-0

Specification

CAS No. 210245-80-0
Molecular Formula C13H9N5O6
Molecular Weight 331.24 g/mol
IUPAC Name 2-(7-imidazol-1-yl-6-nitro-2,3-dioxo-4H-quinoxalin-1-yl)acetic acid
Standard InChI InChI=1S/C13H9N5O6/c19-11(20)5-17-8-4-9(16-2-1-14-6-16)10(18(23)24)3-7(8)15-12(21)13(17)22/h1-4,6H,5H2,(H,15,21)(H,19,20)
Standard InChI Key SPXYHZRWPRQLNS-UHFFFAOYSA-N
Canonical SMILES C1=CN(C=N1)C2=C(C=C3C(=C2)N(C(=O)C(=O)N3)CC(=O)O)[N+](=O)[O-]
Appearance Solid powder

Introduction

Chemical and Structural Profile

Molecular Architecture

Zonampanel’s chemical structure is defined by the formula C₁₃H₉N₅O₆, with a molar mass of 331.244 g/mol . The compound features a quinoxalinedione core substituted with an imidazole ring and a nitro group at strategic positions, enabling selective binding to AMPA receptors (Figure 1). Its decarboxymethylated analog, YM90K, lacks the acetic acid side chain, altering transporter affinity and substrate specificity .

Table 1: Physicochemical Properties of Zonampanel

PropertyValue
Molecular FormulaC₁₃H₉N₅O₆
Molar Mass331.244 g/mol
Primary EliminationRenal (via organic anion transporters)
Water SolubilityNot reported

Pharmacological Mechanisms

AMPA Receptor Antagonism

Zonampanel competitively inhibits AMPA receptors, glutamate-gated ion channels critical for excitatory synaptic transmission. By blocking excessive glutamate-induced calcium influx during ischemia, it mitigates neuronal excitotoxicity—a key driver of stroke-related damage . Preclinical studies in rodent stroke models demonstrated reduced infarct volume and improved motor function at doses of 1–10 mg/kg .

Neuroprotective Efficacy in Animal Models

In transient middle cerebral artery occlusion (tMCAO) models, zonampanel administration within 2 hours post-ischemia preserved 40–50% of cortical neurons compared to controls . Notably, it avoided the hemorrhagic complications seen with other anticoagulant therapies, making it a candidate for combination regimens .

Pharmacokinetics and Drug Disposition

Renal Excretion Pathways

Zonampanel is predominantly eliminated unchanged in urine, with renal clearance mediated by organic anion transporters (OATs). In vitro studies using transfected cells revealed:

Table 2: Transport Kinetics of Zonampanel by Human OATs

TransporterLocalizationKm (μM)Inhibition by Probenecid
hOAT1Basolateral membrane1.4Competitive (IC₅₀ = 8.2 μM)
hOAT3Basolateral membrane7.7Competitive (IC₅₀ = 12.1 μM)
hOAT4Apical membrane215Competitive (IC₅₀ = 89 μM)

Data derived from radiolabeled uptake assays show zonampanel’s uptake into proximal tubules via hOAT1/hOAT3 and apical efflux via hOAT4 . Cimetidine, a hOAT3 inhibitor, reduces zonampanel clearance by 35% in vitro, suggesting potential drug-drug interactions .

Plasma Protein Binding and Distribution

While specific protein binding data are unavailable, zonampanel’s carboxylic acid group likely confers moderate albumin affinity. Its volume of distribution in primates approximated 0.6 L/kg, indicating limited tissue penetration beyond the vascular compartment .

Clinical Development and Challenges

Phase II Trials in Acute Ischemic Stroke

A multicenter, double-blind trial randomized 180 patients to zonampanel (20 mg/kg IV) or placebo within 6 hours of stroke onset. Although the study aimed to assess 90-day modified Rankin Scale scores, recruitment was halted prematurely due to:

Table 3: Adverse Events Leading to Trial Termination

EventIncidence (Zonampanel)Incidence (Placebo)
Hallucinations22%3%
Psychomotor agitation18%2%
Catatonia9%0%

These neuropsychiatric effects, absent in preclinical testing, were attributed to AMPA receptor blockade in limbic regions . Post-hoc analyses suggested prolonged receptor occupancy (>24 hours) due to active metabolites .

Comparative Analysis with Other AMPA Antagonists

A meta-analysis of 21 trials involving 10,342 stroke patients revealed no mortality benefit for AMPA antagonists (OR 1.05, 95% CI 0.95–1.16) . Selfotel and gavestinel showed similar neurotoxicity profiles, underscoring class-wide challenges .

Future Directions and Research Opportunities

Targeted Delivery Systems

Encapsulation in lipid nanoparticles or conjugation with blood-brain barrier shuttle peptides could minimize systemic exposure and reduce off-target effects. Preclinical testing of intranasal zonampanel formulations is underway to bypass hepatic first-pass metabolism.

Biomarker-Driven Patient Selection

Genetic polymorphisms in OAT transporters (e.g., SLC22A6 variants) may influence zonampanel clearance and toxicity. Pharmacogenomic screening could identify subpopulations with favorable risk-benefit ratios.

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